2-[(2,5-Dimethylphenoxy)methyl]oxirane
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Overview
Description
Preparation Methods
The synthesis of 2-[(2,5-Dimethylphenoxy)methyl]oxirane typically involves the reaction of 2,5-dimethylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
2-[(2,5-Dimethylphenoxy)methyl]oxirane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxirane ring to diols or other reduced forms.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(2,5-Dimethylphenoxy)methyl]oxirane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(2,5-Dimethylphenoxy)methyl]oxirane involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules . This reactivity is primarily due to the strained oxirane ring, which is highly susceptible to nucleophilic attack . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .
Comparison with Similar Compounds
Similar compounds to 2-[(2,5-Dimethylphenoxy)methyl]oxirane include:
2-[(3,5-Dimethylphenoxy)methyl]oxirane: This compound has a similar structure but with different substitution patterns on the phenoxy ring.
2-[(2,4-Dimethylphenoxy)methyl]oxirane: Another structural isomer with different methyl group positions on the phenoxy ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes .
Properties
IUPAC Name |
2-[(2,5-dimethylphenoxy)methyl]oxirane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8-3-4-9(2)11(5-8)13-7-10-6-12-10/h3-5,10H,6-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSFTJDYQSZEKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407011 |
Source
|
Record name | 2-[(2,5-dimethylphenoxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4287-29-0 |
Source
|
Record name | 2-[(2,5-dimethylphenoxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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